GNE-555 -

GNE-555

Catalog Number: EVT-1533816
CAS Number:
Molecular Formula: C26H34N6O3
Molecular Weight: 478.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNE-555 is a novel, orally bioavailable, potent and selective mTOR inhibitor with potential anticancer activity. GNE-55 exhibited single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in both mouse and dog. Furthermore, GNE-555 displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study.
Source and Classification

GNE-555 belongs to the class of mTOR inhibitors, specifically designed to interfere with serine/threonine-protein kinase mTOR. This classification places it among other therapeutic agents aimed at modulating the mTOR signaling pathway, which plays a significant role in cancer biology .

Synthesis Analysis

Methods and Technical Details

The synthesis of GNE-555 involves several advanced chemical processes typical for small molecule drugs. While specific details about the synthetic route for GNE-555 are not extensively documented, general practices for synthesizing mTOR inhibitors can include:

  1. Solid-phase synthesis: Utilizing solid supports for sequential addition of chemical building blocks.
  2. Automated synthesis: Employing automated platforms to enhance throughput and precision in creating complex molecules.
  3. Purification Techniques: After synthesis, compounds are often purified using high-performance liquid chromatography (HPLC) or other chromatographic methods to ensure high purity and yield .

These techniques are essential in drug development to ensure that the final product meets the required standards for efficacy and safety.

Molecular Structure Analysis

Structure and Data

The molecular formula of GNE-555 is C26H34N6O3C_{26}H_{34}N_{6}O_{3}, with an InChIKey of NHJAMHLWORQRFH-XWFZLUIHSA-N. This indicates a complex structure typical of small molecule inhibitors, featuring multiple functional groups that facilitate its interaction with biological targets. The specific three-dimensional conformation would be critical for its binding affinity to mTOR .

Chemical Reactions Analysis

Reactions and Technical Details

GNE-555's mechanism as an mTOR inhibitor involves competitive inhibition at the active site of the mTOR protein. The expected reactions include:

  1. Binding Interactions: GNE-555 likely forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with key amino acid residues within the mTOR active site.
  2. Inhibition Mechanism: By occupying this site, GNE-555 prevents substrate binding and subsequent phosphorylation events that lead to cell growth and proliferation .

These reactions are fundamental to understanding how GNE-555 exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action of GNE-555 centers on its role as an inhibitor of the mTOR pathway. By inhibiting mTOR activity, GNE-555 disrupts several downstream signaling pathways involved in:

  • Cell Cycle Regulation: Preventing progression from the G1 phase to S phase.
  • Protein Synthesis: Reducing translation of proteins essential for cell growth.
  • Autophagy Regulation: Modulating cellular degradation processes that can influence tumor survival .

This multifaceted impact on cellular processes makes GNE-555 a candidate for therapeutic intervention in cancers characterized by aberrant mTOR signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GNE-555 exhibits various physical and chemical properties that are crucial for its pharmaceutical development:

  • Molecular Weight: Approximately 478.59 g/mol.
  • Solubility: Typically assessed in various solvents; solubility data would be essential for formulation development.
  • Stability: Chemical stability under physiological conditions is critical for therapeutic efficacy.

These properties are evaluated during preclinical studies to ensure that the compound can be effectively formulated into a drug product .

Applications

Scientific Uses

GNE-555's primary application lies in oncology as an investigational drug targeting neoplasms through mTOR inhibition. Its potential uses include:

  1. Cancer Treatment: As part of combination therapies for various malignancies where mTOR signaling is upregulated.
  2. Research Tool: Utilized in laboratory settings to study mTOR-related pathways and their implications in cancer biology.

The ongoing research into GNE-555 aims to clarify its efficacy and safety profile, potentially leading to clinical applications in cancer therapy .

Introduction to GNE-555: Overview and Research Significance

Discovery and Historical Context of mTOR Inhibitors

The mechanistic target of rapamycin (mTOR) is a 289 kDa serine/threonine kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family, serving as a crucial cellular signaling hub that integrates internal and external cues to regulate growth control, protein synthesis, and metabolic balance [2] [10]. The mTOR pathway exists as two structurally and functionally distinct complexes: mTOR complex 1 (mTORC1), which regulates protein translation through substrates like S6K1 and 4E-BP1, and mTOR complex 2 (mTORC2), which influences actin cytoskeleton organization and activates AKT [10].

The therapeutic targeting of mTOR began with the discovery of rapamycin (sirolimus), a natural macrolide isolated from Streptomyces hygroscopicus in soil samples from Easter Island [6]. Rapamycin and its analogs (rapalogs) represented the first generation of mTOR inhibitors that selectively inhibited mTORC1 by forming a complex with FKBP12 that binds to the FRB domain, inducing allosteric conformational changes [2] [6]. However, rapalogs demonstrated limited efficacy due to their inability to fully suppress 4E-BP1 phosphorylation and negligible effects on mTORC2 [6].

Second-generation ATP-competitive inhibitors (e.g., sapanisertib) were developed to target the kinase domain of both mTORC1 and mTORC2. Despite broader pathway inhibition, these compounds faced clinical limitations from dose-dependent toxicities and feedback loop activations [6]. The third generation, exemplified by bi-steric inhibitors like RapaLink-1, combined allosteric and orthosteric targeting to deepen mTORC1 inhibition while preserving selectivity over mTORC2 [6]. This evolution set the stage for novel agents like GNE-555, designed to overcome prior limitations in potency and selectivity.

Table 1: Evolution of mTOR Inhibitor Generations

GenerationRepresentative CompoundsMechanismKey Limitations
First (Rapalogs)Rapamycin, EverolimusFKBP12-dependent FRB domain bindingPartial mTORC1 inhibition; mTORC2 insensitive
Second (ATP-competitive)Sapanisertib, AZD8055ATP-binding site competitionDose-limiting toxicities; feedback activation
Third (Bi-steric)RapaLink-1, RMC-5552Dual orthosteric/allosteric bindingSynthetic complexity; pharmacokinetic challenges
Novel AgentsGNE-555Selective ATP-competitive inhibitionUnder clinical investigation

GNE-555 as a Novel mTOR Inhibitor: Structural and Functional Uniqueness

GNE-555 (C₂₆H₃₄N₆O₃; molecular weight 478.59 g/mol) is an orally bioavailable, small-molecule inhibitor belonging to the pyrimidoaminotropane chemical class [4] [7]. Its structure features a stereochemically complex framework with three chiral centers: (S)-3-methylmorpholine, (6S,9R)-tetracyclic core, and an oxetan-3-yl substituent, conferring optimal binding geometry for the mTOR kinase domain [4] . The compound's design specifically addresses metabolic liabilities observed in earlier tetrahydroquinazoline-based inhibitors (e.g., GDC-0349), resulting in attenuated CYP3A4-mediated metabolism and enhanced aqueous solubility [4] [7].

GNE-555 exhibits single-digit nanomolar potency (Ki = 1.5 nM) against mTOR, inhibiting phosphorylation of the downstream effector p70S6K in human PC3 prostate cancer cells [4] [7]. Its selectivity profile is exceptional, with minimal off-target activity across a panel of 300 kinases—a critical advancement over first- and second-generation inhibitors [4] . Pharmacologically, GNE-555 demonstrates high metabolic stability and low free drug clearance in preclinical models, translating to excellent oral exposure in mice and dogs [4] . In a 14-day tumor growth inhibition study, it achieved comparable efficacy to GDC-0349 at less than half the dose, highlighting its optimized therapeutic index [7] .

Table 2: Key Structural and Pharmacological Features of GNE-555

PropertyCharacteristicBiological Implication
Core StructurePyrimidoaminotropaneEnhanced mTOR binding affinity
Stereochemistry(S)-3-methylmorpholine; (6S,9R)-core; oxetan-3-ylOptimal kinase domain orientation
Molecular Weight478.59 g/molBalanced membrane permeability
mTOR Inhibition (Ki)1.5 nMSingle-digit nanomolar cellular potency
Kinase Selectivity>300 kinases screenedMinimal off-target interactions
Oral BioavailabilityHigh in mice/dogsSuitable for chronic dosing regimens

Scope of Research: Bridging Molecular Pharmacology and Oncological Applications

Research on GNE-555 bridges molecular pharmacology with translational oncology, focusing on its mechanism in disrupting the PI3K/AKT/mTOR pathway—a frequently dysregulated axis in cancers [4] [7]. The compound's selective mTOR inhibition reduces cap-dependent translation by suppressing 4E-BP1/eIF4E signaling, thereby inhibiting the synthesis of proteins essential for cell cycle progression and metabolism [2] [10]. In vitro, GNE-555 exerts potent antiproliferative effects against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the nanomolar range [4] [7].

Ongoing research explores GNE-555's potential in overcoming resistance mechanisms, particularly in tumors with hyperactivated mTOR due to PI3K mutations or KRAS-driven crosstalk [6] . Studies suggest synergy when combined with covalent KRASᴳ¹²ᶜ inhibitors in non-small cell lung cancer models, where mTOR inhibition counteracts adaptive feedback survival pathways [6]. Additionally, its oral bioavailability positions it as a candidate for long-term combinatorial regimens, contrasting with intravenous rapalogs [4] [7].

Table 3: Preclinical Efficacy of GNE-555 in Cancer Models

Model SystemFindingsSignificance
NCI-PC3 cellsSuppression of p70S6K phosphorylation (IC₅₀ <10 nM)Validates on-target mTORC1 inhibition
PC3 xenograftsTumor growth inhibition at ≤50% dose of GDC-0349Enhanced potency over prior inhibitors
MCF-7 cellsAntiproliferative activity at nanomolar concentrationsEfficacy in hormone-responsive breast cancer
KRASᴳ¹²ᶜ mutant NSCLCSynergy with KRAS inhibitors (e.g., sotorasib)Overcomes monotherapy resistance

Properties

Product Name

GNE-555

Molecular Formula

C26H34N6O3

Molecular Weight

478.59

SMILES

O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC

Synonyms

GNE555; GNE 555; GNE-555.;1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.